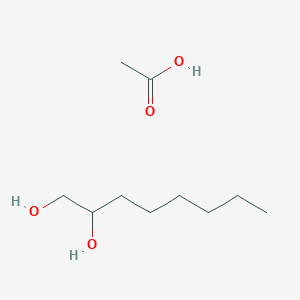

Acetic acid;octane-1,2-diol

Description

Contextualization within Ester and Alkanediol Chemistry

Alkanediols, which are aliphatic alcohols containing two hydroxyl (-OH) groups, are valuable chemical building blocks. Their properties, such as water solubility and reactivity, are influenced by the length of the carbon chain and the relative positions of the hydroxyl groups. chemicalbook.com Vicinal diols, or 1,2-diols like octane-1,2-diol, have their hydroxyl groups on adjacent carbon atoms. This specific arrangement is crucial as it allows for characteristic reactions, such as oxidative cleavage and the formation of cyclic acetals and ketals. juniperpublishers.com The parent compound, 1,2-octanediol, is recognized for its utility as a surfactant, an intermediate in chemical synthesis, and for its antimicrobial properties. researchgate.netpubcompare.aichemicalbook.com

Esters are derivatives of carboxylic acids where the hydroxyl group of the acid is replaced by an -OR group. The formation of an ester from an alcohol and a carboxylic acid is a fundamental reaction known as esterification. When a diol like octane-1,2-diol reacts with acetic acid, it can form a monoester (1,2-octanediol monoacetate) or a diester (1,2-octanediol diacetate), depending on the reaction conditions. These acetate (B1210297) esters are of significant interest because the esterification process can be controlled, often with high selectivity, using enzymatic catalysts. mdpi.com This places them within the modern trend of green chemistry and biocatalysis, where enzymes are used to create complex, stereochemically pure molecules. researchgate.net Furthermore, esters of diols are investigated for various applications, from polymer networks to lipid chemistry. nih.govnih.gov

Overview of Scholarly Significance and Research Trajectories

The primary scholarly significance of octane-1,2-diol acetate esters lies in their role as key intermediates in the synthesis of enantiomerically pure vicinal diols. mdpi.com Chiral vicinal diols are highly valuable synthons for producing fine chemicals, particularly for the flavor, fragrance, and pharmaceutical industries. mdpi.comresearchgate.net The direct synthesis of a single enantiomer of a chiral molecule is often challenging. An effective alternative is the kinetic resolution of a racemic mixture (an equal mix of both enantiomers).

A major research trajectory involves the use of lipases for the enantioselective acetylation of racemic 1,2-diols. In this process, a lipase (B570770) enzyme selectively catalyzes the acetylation of one enantiomer of the diol much faster than the other. This results in a mixture of an enantiomerically enriched acetate ester and the unreacted, oppositely configured diol, which can then be separated. mdpi.com Research in this area focuses on:

Screening different lipases (e.g., Lipase B from Candida antarctica (CaLB) or lipases from Pseudomonas cepacia (PS)) to find the highest selectivity and efficiency. mdpi.com

Optimizing reaction conditions , including temperature and the use of non-conventional energy sources like microwave irradiation to enhance reaction rates and yields. mdpi.com

Developing enzymatic cascade reactions where multiple enzymes work in a one-pot synthesis to produce specific stereoisomers of diols from simpler precursors. researchgate.netacs.org

Another area of academic interest is the study of the physical and biological properties of diols and their esters. For instance, research has investigated how chain length, hydroxyl group position, and esterification affect the antimicrobial activity of these molecules. researchgate.net

Scope of Academic Inquiry for Octane-1,2-diol Acetate Esters

The academic inquiry into octane-1,2-diol and its acetate esters encompasses their synthesis, characterization, and application as chemical tools.

Synthesis of the Precursor: The synthesis of the starting material, 1,2-octanediol, is well-documented in academic literature. Common methods involve the dihydroxylation of 1-octene (B94956) using reagents like hydrogen peroxide and formic acid, which can form a formate (B1220265) ester intermediate that is subsequently hydrolyzed. chemicalbook.comgoogle.comguidechem.com Another route is the epoxidation of 1-octene to form 1,2-epoxyoctane (B1223023), followed by acid-catalyzed hydrolysis to yield the diol. prepchem.comresearchgate.net

Enzymatic Kinetic Resolution: A significant body of research focuses on the lipase-catalyzed kinetic resolution of racemic diols via acetylation. For example, a study on the closely related (Z)-cyclooct-5-ene-1,2-diol demonstrated the effectiveness of this method. Using immobilized CaLB lipase and vinyl acetate as the acetylating agent, researchers could separate enantiomers by selectively forming the acetate ester. mdpi.com The efficiency of this resolution is highly dependent on the enzyme and reaction conditions, as shown in the table below.

| Lipase | Heating Method | Temp. (°C) | Time | Product(s) | Yield (%) | Enantiomeric Excess (ee) (%) |

| CaLB | Conventional | 50 | 7 days | (1R,2R)-monoacetate | - | - |

| (1S,2S)-diacetate | 20 | >99 | ||||

| CaLB | Microwave (10W) | 50 | 14 h | (1R,2R)-monoacetate | 58 | 55 |

| (1S,2S)-diacetate | 37 | 99 | ||||

| PS-D | Microwave (15W) | 50 | 14 h | (1S,2S)-monoacetate | 41 | 50 |

| (1R,2R)-diol | 57 | 35 |

Data synthesized from a study on the enzymatic kinetic resolution of a cyclic octanediol derivative, illustrating the research approach. mdpi.com

Chemical Synthesis: While enzymatic methods are prevalent for stereoselective synthesis, traditional chemical methods for esterification are also studied. The synthesis of 1,8-octanediol (B150283) monoacetate, for example, has been achieved by reacting 1,8-octanediol with glacial acetic acid and sulfuric acid, followed by extraction. prepchem.com This type of research provides foundational methods for producing diol esters when stereoselectivity is not the primary goal.

Oxidative Reactions: The 1,2-diol functional group is also a target for specific oxidative reactions. Reagents like lead tetraacetate (LTA) are known to cleave 1,2-diols, a reaction that proceeds through a cyclic intermediate and is useful in structural determination, particularly in carbohydrate chemistry. juniperpublishers.comjuniperpublishers.com The study of such reactions on substrates like octane-1,2-diol helps to fully characterize its chemical reactivity.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

57852-35-4 |

|---|---|

Molecular Formula |

C10H22O4 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

acetic acid;octane-1,2-diol |

InChI |

InChI=1S/C8H18O2.C2H4O2/c1-2-3-4-5-6-8(10)7-9;1-2(3)4/h8-10H,2-7H2,1H3;1H3,(H,3,4) |

InChI Key |

IQYOGNHDXROPGQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CO)O.CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Octane 1,2 Diol Acetate Esters

Esterification of Octane-1,2-diol with Acetic Acid

The direct reaction of octane-1,2-diol with acetic acid is a common and straightforward approach to producing its acetate (B1210297) esters. This equilibrium-driven process typically requires a catalyst to achieve reasonable reaction rates and yields. The choice of catalyst and reaction conditions plays a crucial role in determining the product distribution, favoring either monoacetate or diacetate formation.

Conventional Esterification Techniques

Conventional heating remains a widely used method for the esterification of alcohols. This approach involves heating the reaction mixture, typically under reflux, to drive the reaction towards the formation of the ester. The efficiency of conventional esterification is heavily dependent on the catalytic system employed.

Brønsted acids are frequently used as catalysts in Fischer esterification reactions. masterorganicchemistry.com They function by protonating the carbonyl oxygen of the acetic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydroxyl groups of octane-1,2-diol. chemguide.co.uk Commonly used Brønsted acids include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA). masterorganicchemistry.comwvu.edu The reaction is reversible, and the removal of water, a byproduct, is often necessary to drive the equilibrium towards the products. wvu.edu

The catalytic activity of Brønsted acids in esterification is related to their acidity. researchgate.net While strong acids like sulfuric acid are effective, they can sometimes lead to side reactions. researchgate.net p-Toluenesulfonic acid is often considered a milder and more selective catalyst. researchgate.netscielo.org.zascielo.org.za

Table 1: Illustrative Conditions for Brønsted Acid-Catalyzed Esterification of Diols

| Catalyst | Alcohol | Acylating Agent | Conditions | Yield | Reference |

| p-TSA | 1,2-Propylene Glycol | Acetic Acid | Temperature, varied catalyst and reactant ratios | Not specified | researchgate.net |

| H₂SO₄ | Isopentyl Alcohol | Acetic Acid | Reflux, 45 min | Not specified | wvu.edu |

| H₂SO₄ | Various Alcohols | Acetic Acid | 60-70 min reflux | Not specified | chegg.com |

Lewis acids catalyze esterification by coordinating to the carbonyl oxygen of the acetic acid, which, similar to protonation by Brønsted acids, activates the carbonyl group for nucleophilic attack. scandium.org A variety of metallic Lewis acids have been shown to be effective catalysts for the acetylation of alcohols. researchgate.net Scandium(III) triflate (Sc(OTf)₃) is a highly active Lewis acid catalyst for the acylation of alcohols with acid anhydrides. wikipedia.orgacs.org It is particularly effective for sterically hindered alcohols. acs.org Bismuth(III) triflate (Bi(OTf)₃) is another environmentally friendly and economical Lewis acid catalyst used in various organic transformations, including those involving carbonyl compounds. rug.nlbeilstein-journals.orgnih.gov

The use of Lewis acids can offer advantages in terms of milder reaction conditions and improved selectivity compared to strong Brønsted acids. rug.nl

Table 2: Examples of Lewis Acid Catalysts Used in Acylation of Alcohols

| Catalyst | Acylating Agent | Substrate Scope | Key Features | Reference(s) |

| Scandium(III) triflate | Acid anhydrides | Primary, secondary, and tertiary alcohols | High activity, effective for sterically hindered substrates | wikipedia.orgacs.orgacs.orgnih.gov |

| Bismuth(III) triflate | Not specified | Aryl vinyl ketones | Environmentally friendly, moisture stable | beilstein-journals.orgnih.gov |

| Various Metallic Lewis Acids | Acetic anhydride (B1165640), Acetic acid | Alcohols | Effective in ionic liquids, reusable | researchgate.net |

Achieving selective mono- or di-esterification of a diol is a significant challenge in organic synthesis. The relative reactivity of the primary and secondary hydroxyl groups in octane-1,2-diol, along with the reaction conditions, dictates the product distribution.

Strategies to control selectivity include:

Stoichiometry Control: Using a limited amount of the acylating agent can favor the formation of the monoester.

Catalyst Selection: Certain catalysts may exhibit a preference for one hydroxyl group over the other. For instance, enzymatic catalysts are renowned for their high regioselectivity. nih.govntu.edu.tw

Protecting Groups: One of the hydroxyl groups can be temporarily protected to allow for the selective esterification of the other. rsc.org

Reaction Conditions: Temperature, reaction time, and solvent can all influence the selectivity of the esterification reaction.

Enzymatic methods, as discussed in section 2.1.2, offer a powerful tool for achieving high chemoselectivity and regioselectivity in the acylation of diols. nih.gov For example, Aspergillus niger lipase (B570770) has been shown to exclusively catalyze the formation of primary monoesters from various diol compounds. ntu.edu.twresearchgate.net

Enzymatic Synthesis Approaches

Enzymatic catalysis, particularly using lipases, has emerged as a green and highly selective alternative for ester synthesis. tandfonline.comnih.gov Lipases are effective biocatalysts that can function in non-aqueous media and exhibit high chemo-, regio-, and enantioselectivity. nih.govnih.gov

Candida antarctica lipase B (CALB) is a widely used and robust lipase known for its high activity and enantioselectivity in the resolution of alcohols. researchgate.netrsc.orgmdpi.com It has been successfully employed in the acylation of various alcohols. researchgate.netnih.gov Aspergillus niger lipase is another valuable biocatalyst that has demonstrated the ability to catalyze the synthesis of esters from dicarboxylic acids and diols, and is particularly noted for its high regioselectivity in the monoacetylation of the primary hydroxyl group of diols. ntu.edu.twresearchgate.nettandfonline.comnih.govagriculturejournals.cznih.gov

The use of vinyl acetate as an acyl donor in enzymatic reactions is common as it leads to an irreversible reaction, thus driving the equilibrium towards product formation. ntu.edu.tw

Table 3: Lipases Used in the Esterification of Diols

| Enzyme | Substrate(s) | Acyl Donor | Key Finding | Reference(s) |

| Aspergillus niger lipase | Various diols | Vinyl acetate | Exclusive formation of primary monoesters | ntu.edu.twresearchgate.net |

| Aspergillus niger lipase | Dicarboxylic acids and diols | - | Synthesis of ester oligomers | tandfonline.com |

| Candida antarctica lipase B | (Hydroxyalkyl)phenols | Vinyl esters | Highly chemoselective acylation of alcoholic hydroxyl group | nih.gov |

| Candida antarctica lipase B | 3-methyl-2-butanol | Various aliphatic carboxylic acids | Enantioselectivity is affected by acyl substrate chain length | nih.gov |

Microwave-Assisted Esterification

Microwave-assisted organic synthesis has gained significant attention as a method to accelerate chemical reactions. researchgate.netoatext.com Compared to conventional heating, microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in higher product yields. sciepub.comresearchgate.netmdpi.com This rate enhancement is attributed to the efficient and uniform heating of the reaction mixture through direct interaction with polar molecules. tandfonline.com

Microwave-assisted esterification can be performed with or without a solvent. oatext.comresearchgate.net In the context of the Fischer esterification of octane-1,2-diol, microwave heating can be used in conjunction with acid catalysts to significantly shorten the time required to reach equilibrium. For instance, the microwave-assisted esterification of 1-octanol (B28484) with acetic acid using an acidic ion-exchange resin as a catalyst has been reported. researchgate.net

Table 4: Comparison of Conventional vs. Microwave-Assisted Esterification

| Reaction Parameter | Conventional Heating | Microwave Irradiation | Reference(s) |

| Reaction Time | Hours | Minutes | sciepub.comresearchgate.net |

| Yield | Often lower to comparable | Often higher | researchgate.netresearchgate.netmdpi.com |

| Energy Efficiency | Lower | Higher | mdpi.com |

| Heating Mechanism | Conduction and convection | Direct dielectric heating | tandfonline.com |

Green Chemistry Principles in Acetate Ester Production

Green chemistry principles are integral to the development of sustainable methods for producing acetate esters. These principles address various aspects of a chemical process, from the choice of solvents and catalysts to the maximization of atom economy and the minimization of waste.

A significant advancement in green chemistry is the development of solvent-free or reduced-solvent reaction conditions for acetylation. Traditional organic solvents are often volatile, toxic, and contribute to environmental pollution. Eliminating solvents simplifies the reaction setup, reduces waste, and can lower operational costs.

Solvent-free acetylation of alcohols and diols can be achieved using acetic anhydride as both the acetylating agent and the reaction medium. This approach has been demonstrated to be effective for a variety of substrates. For instance, the acetylation of alcohols, phenols, thiols, and amines has been successfully carried out under solvent- and catalyst-free conditions, providing high yields of the desired products at moderate temperatures. In some protocols, heterogeneous catalysts are employed to facilitate the reaction in the absence of a solvent. For example, zeolites like HSZ-360 have been used as reusable catalysts for the direct acetylation of alcohols under solventless conditions. Similarly, other solid acid catalysts have been explored for the acylation of diols and polyols, offering an environmentally friendly alternative to traditional methods that rely on organic solvents. The use of cation exchange resins has also been reported for the protection of diols as acetonides in solvent-free conditions, showcasing the versatility of this approach. iosrjournals.org

Table 1: Examples of Solvent-Free Acetylation/Acylation Systems

| Catalyst/System | Substrate Type | Key Features |

| Catalyst-Free | Alcohols, Amines, Phenols, Thiols | High selectivity and conversion at moderate temperatures. mdpi.com |

| Zeolite HSZ-360 | Alcohols, Phenols | Reusable catalyst, direct acetylation. mdpi.com |

| Cation Exchange Resin | Diols | Mild reaction conditions, cost-effective, eco-friendly. iosrjournals.org |

| Heterogeneous Catalysts | Diols, Divinyl Ethers | Avoids neutralization, catalyst can be filtered and reused. acs.org |

The choice of catalyst plays a crucial role in the sustainability of a chemical process. An ideal catalyst should be highly active, selective, and, importantly, recyclable. Heterogeneous catalysts are particularly advantageous in this regard as they can be easily separated from the reaction mixture by filtration and reused in subsequent batches, minimizing waste and reducing costs.

Several types of recyclable catalysts have been investigated for the acetylation of diols. Iron(III) acetylacetonate (B107027) ([Fe(acac)3]) has been shown to be an inexpensive and effective catalyst for the regioselective acylation of diols, including those with a 1,2-cis-diol configuration. rsc.org The mechanism involves the formation of a cyclic intermediate with the diol, enabling selective acylation. rsc.org Heteropolyacid-alumina composites are another class of heterogeneous catalysts that have been reviewed for their applications in various organic syntheses, including esterification, owing to their strong Brønsted acidity and potential for immobilization. researchgate.net

The development of resin-bound reagents, such as resin-bound triphenylphosphine, offers a method for the monoesterification of symmetrical diols where the byproducts remain on the solid support, simplifying purification. researchgate.net Furthermore, nickel zirconium phosphate (B84403) has been demonstrated as a highly efficient and recyclable heterogeneous catalyst for the acetylation of phenols and alcohols under solvent-free conditions, highlighting the ongoing research into robust and sustainable catalytic systems. researchgate.net

Table 2: Recyclable Catalysts in Esterification and Acylation

| Catalyst | Reaction Type | Advantages |

| Iron(III) acetylacetonate | Regioselective acylation of diols | Inexpensive, high selectivity. rsc.org |

| Heteropolyacid-alumina composites | Esterification | Strong acidity, heterogeneous nature. researchgate.net |

| Resin-bound triphenylphosphine | Monoesterification of diols | Simplified purification, recyclable reagent. researchgate.net |

| Nickel zirconium phosphate | Acetylation of alcohols and phenols | High efficiency, reusable, solvent-free conditions. researchgate.net |

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.com A reaction with high atom economy generates minimal waste, making it more sustainable and economically viable. The percentage atom economy is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

In the context of ester synthesis, addition and rearrangement reactions typically exhibit 100% atom economy as all reactant atoms are incorporated into the product. scranton.edu However, substitution and elimination reactions often have lower atom economies due to the formation of byproducts. For example, the synthesis of ibuprofen (B1674241) via a traditional "brown" route has an atom economy of about 40%, whereas a greener, three-step process improves the atom economy to approximately 77%. monash.edu

For the synthesis of octane-1,2-diol diacetate from octane-1,2-diol and acetic anhydride, the reaction is an esterification, which is a type of condensation reaction that produces water as a byproduct if acetic acid is used, or acetic acid as a byproduct if acetic anhydride is used. While the reaction with acetic anhydride has a higher atom economy than many other synthetic routes, the generation of acetic acid as a byproduct means the atom economy is less than 100%. rsc.org Minimizing waste in ester synthesis involves choosing reaction pathways with the highest possible atom economy and employing catalytic methods that reduce the need for stoichiometric reagents and facilitate easier product separation. primescholars.com

Precursor Synthesis: Octane-1,2-diol Production

The conversion of an alkene to a vicinal diol is known as dihydroxylation. For 1-octene (B94956), this transformation yields octane-1,2-diol. This process is typically achieved through oxidation, with the stereochemistry of the product (syn or anti-addition of hydroxyl groups) depending on the reagents used.

Syn-dihydroxylation, where both hydroxyl groups add to the same face of the double bond, is commonly accomplished using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). libretexts.orgchemistrysteps.com

Osmium Tetroxide (OsO₄): This reagent is highly reliable for producing syn-diols with high yields. wikipedia.org The reaction proceeds through a concerted mechanism involving a cyclic osmate ester intermediate, which is then hydrolyzed to give the diol. libretexts.orglibretexts.org Due to its high cost and toxicity, OsO₄ is often used in catalytic amounts in conjunction with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO) in the Upjohn dihydroxylation, or potassium ferricyanide (B76249) in the Sharpless asymmetric dihydroxylation. wikipedia.orgmasterorganicchemistry.com The use of a co-oxidant regenerates the OsO₄, allowing the catalytic cycle to continue. organic-chemistry.org

Potassium Permanganate (KMnO₄): A cold, dilute, and basic solution of KMnO₄ can also be used for syn-dihydroxylation. jove.com This method is less expensive than using osmium tetroxide. However, KMnO₄ is a strong oxidizing agent, and careful control of the reaction conditions is necessary to prevent over-oxidation and cleavage of the diol. chemistrysteps.com

Table 3: Comparison of Reagents for Syn-Dihydroxylation of 1-Octene

| Reagent System | Stereochemistry | Conditions | Advantages | Disadvantages |

| OsO₄ (stoichiometric) | Syn | Concerted cycloaddition followed by hydrolysis. libretexts.org | High yields, reliable. wikipedia.org | Toxic, expensive. masterorganicchemistry.com |

| OsO₄ (catalytic) / NMO | Syn | Upjohn dihydroxylation. organic-chemistry.org | Reduced cost and toxicity of OsO₄. masterorganicchemistry.com | NMO is a stoichiometric oxidant. |

| KMnO₄ | Syn | Cold, dilute, basic solution. jove.com | Inexpensive. jove.com | Risk of over-oxidation, lower yields. chemistrysteps.com |

An alternative route to octane-1,2-diol is through the ring-opening of 1,2-epoxyoctane (B1223023). This hydrolysis can be catalyzed by either acid or base, and it typically results in anti-dihydroxylation, where the two hydroxyl groups are added to opposite faces of the original double bond. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst and water, the epoxide oxygen is protonated, making the epoxide more susceptible to nucleophilic attack by water. organic-chemistry.org The attack occurs at the more substituted carbon, and the reaction proceeds via an Sₙ2-like mechanism, leading to the formation of a trans-1,2-diol. Hot water itself can act as a modest acid catalyst for this transformation. organic-chemistry.org

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion acts as the nucleophile and attacks one of the carbon atoms of the epoxide ring in an Sₙ2 reaction. For an unsymmetrical epoxide like 1,2-epoxyoctane, the attack occurs at the less sterically hindered carbon atom. This also results in a trans-1,2-diol.

Biocatalytic methods have also been explored for the enantioselective hydrolysis of racemic 1,2-epoxyoctane, using enzymes such as epoxide hydrolases. researchgate.net These methods can yield enantiomerically pure diols and epoxides. For instance, the hydrolysis of 1,2-epoxyoctane to (R)-1,2-octanediol has been achieved with yields around 41.4% using an immobilized enzyme. researchgate.net

Table 4: Methods for Hydrolysis of 1,2-Epoxyoctane

| Method | Catalyst | Key Features | Product Stereochemistry |

| Acid-Catalyzed | H₃O⁺ (e.g., dilute H₂SO₄) | Protonation of epoxide oxygen, nucleophilic attack by water. organic-chemistry.org | Anti-dihydroxylation |

| Neutral Conditions | Hot Water | Water acts as a modest acid catalyst and reactant. organic-chemistry.org | Anti-dihydroxylation |

| Biocatalytic | Epoxide Hydrolase | Enantioselective hydrolysis of racemic epoxide. researchgate.net | Can produce specific enantiomers (e.g., (R)-1,2-octanediol). researchgate.net |

Chemical Reactivity and Mechanistic Investigations of Octane 1,2 Diol Acetate Esters

Ester Hydrolysis Dynamics

The cleavage of the ester linkage in octane-1,2-diol acetates through hydrolysis is a fundamental reaction that can proceed through different mechanisms depending on the reaction conditions.

The acid-catalyzed hydrolysis of esters, a reversible process, is significantly accelerated in the presence of an acid catalyst. The generally accepted mechanism for this reaction involves several key steps. Initially, the carbonyl oxygen of the ester is protonated by a hydronium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack on the carbonyl carbon by a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol moiety regenerate the carboxylic acid and the alcohol, along with the acid catalyst.

Table 1: General Steps in Acid-Catalyzed Ester Hydrolysis

| Step | Description |

| 1. Protonation | The carbonyl oxygen is protonated by an acid catalyst. |

| 2. Nucleophilic Attack | A water molecule attacks the electrophilic carbonyl carbon. |

| 3. Tetrahedral Intermediate Formation | A tetrahedral intermediate is formed. |

| 4. Proton Transfer | A proton is transferred from the attacking water molecule to one of the hydroxyl groups. |

| 5. Elimination | The alcohol leaving group is eliminated, reforming the carbonyl group. |

| 6. Deprotonation | The protonated carbonyl is deprotonated to yield the carboxylic acid and regenerate the acid catalyst. |

This table outlines the generally accepted steps for the acid-catalyzed hydrolysis of an ester.

In the absence of a strong acid or base, esters can undergo neutral hydrolysis, although at a much slower rate. Computational studies on the neutral hydrolysis of simple esters like methyl acetate (B1210297) suggest that the reaction can proceed through a cooperative mechanism involving several water molecules. These water molecules can act as a bridge for proton transfer, facilitating the nucleophilic attack of one water molecule on the carbonyl carbon and the departure of the alcohol leaving group. This process can occur in a concerted (one-step) or a stepwise manner involving a tetrahedral intermediate. The favored pathway is often dependent on the specific ester and the reaction environment. For octane-1,2-diol acetate, the long alkyl chain is unlikely to significantly alter this fundamental mechanism, though it may influence reaction rates due to steric effects.

Reactivity of Monoacetate Derivatives

The monoacetate of octane-1,2-diol is a particularly interesting molecule as it possesses both a nucleophilic hydroxyl group and an electrophilic ester group in a 1,2-relationship. This proximity allows for unique chemical behaviors not observed in the diacetate.

The free hydroxyl group in octane-1,2-diol monoacetate can undergo typical alcohol reactions. For instance, it can be further esterified to form the diacetate or other mixed esters. It can also be oxidized to a ketone, depending on the oxidizing agent used. The reactivity of this hydroxyl group can be influenced by the adjacent acetate group through steric hindrance and electronic effects.

A key feature of the reactivity of 1,2-hydroxy-substituted esters is the potential for intramolecular reactions, driven by neighboring group participation (NGP). The hydroxyl group can act as an internal nucleophile, attacking the adjacent ester carbonyl. This can lead to several outcomes, including acyl migration or the formation of cyclic intermediates.

Under acidic conditions, the protonated carbonyl group of the ester is highly susceptible to intramolecular attack by the neighboring hydroxyl group. This can lead to the formation of a five-membered cyclic intermediate, a 1,3-dioxolanylium ion. This intermediate can then be attacked by a nucleophile, such as water or another alcohol, at either of the two original oxygen-bearing carbons, potentially leading to a mixture of regioisomers or hydrolysis products. This neighboring group participation can significantly accelerate the rate of hydrolysis compared to a similar ester without a neighboring hydroxyl group.

Table 2: Potential Intramolecular Reactions of Octane-1,2-diol Monoacetate

| Reaction Type | Description | Potential Outcome |

| Acyl Migration | The acetyl group moves from the C1 or C2 oxygen to the other oxygen. | Isomerization of the monoacetate. |

| Intramolecular Cyclization | The hydroxyl group attacks the ester carbonyl. | Formation of a cyclic orthoester intermediate. |

| Neighboring Group Participation in Hydrolysis | The hydroxyl group assists in the departure of the ethoxy group during hydrolysis. | Enhanced rate of hydrolysis. |

This table summarizes potential intramolecular reactions facilitated by the proximate hydroxyl and acetate groups.

Oxidative Transformations

The acetate esters of octane-1,2-diol can undergo oxidative transformations, although the reactivity is highly dependent on the specific oxidant and the substrate (monoacetate vs. diacetate).

For the monoacetate derivative, the free secondary hydroxyl group can be oxidized to a ketone using standard oxidizing agents like pyridinium chlorochromate (PCC) or through a Swern oxidation. youtube.comwikipedia.orgpitt.edumasterorganicchemistry.comyoutube.com These reactions would yield 1-acetoxy-2-octanone or 2-acetoxy-1-octanal, depending on the initial position of the acetate group.

A more dramatic oxidative transformation is the cleavage of the carbon-carbon bond of the vicinal diol moiety. While this reaction is most commonly performed on the diol itself using reagents like sodium periodate (NaIO₄) or lead tetraacetate (Pb(OAc)₄), the presence of acetate groups can influence the reaction. chemistrysteps.comlibretexts.orglibretexts.orgelsevier.comlibretexts.orgmasterorganicchemistry.comchemtube3d.compageplace.deresearchgate.netjuniperpublishers.comucalgary.camasterorganicchemistry.com If the diacetate were to be hydrolyzed in situ to the diol, subsequent cleavage would yield hexanal and formaldehyde. The direct oxidative cleavage of the acetate esters is less common but could potentially be achieved under specific conditions, leading to the formation of an aldehyde and an acetylated aldehyde fragment.

Table 3: Oxidative Transformations of Octane-1,2-diol Derivatives

| Substrate | Oxidizing Agent | Potential Products |

| Octane-1,2-diol Monoacetate | PCC, Swern Oxidation | 1-acetoxy-2-octanone or 2-acetoxy-1-octanal |

| Octane-1,2-diol | NaIO₄, Pb(OAc)₄ | Hexanal and Formaldehyde |

This table illustrates the expected products from the oxidation of octane-1,2-diol and its monoacetate derivative.

Oxidative Cleavage Reactions of Vicinal Diols

Vicinal diols, or 1,2-diols such as octane-1,2-diol, are susceptible to oxidative cleavage of the carbon-carbon bond between the two hydroxyl groups. This reaction is a powerful tool in organic synthesis, as it breaks a larger molecule into smaller, functionalized fragments, typically aldehydes or ketones. masterorganicchemistry.comwikipedia.org The nature of the resulting carbonyl compounds depends on the substitution pattern of the original diol. aklectures.com

Several reagents are effective for the oxidative cleavage of vicinal diols, including periodic acid (HIO₄) and lead tetraacetate (Pb(OAc)₄). masterorganicchemistry.comlibretexts.org The reaction with periodic acid, known as the Malaprade reaction, is particularly common. youtube.com The mechanism is believed to proceed through the formation of a cyclic periodate ester intermediate. ucalgary.ca This intermediate then undergoes a concerted rearrangement of electrons, leading to the cleavage of the C-C bond and the formation of two carbonyl groups. ucalgary.ca

The general scheme for the oxidative cleavage of a generic 1,2-diol is presented below:

Table 1: Common Reagents for Oxidative Cleavage of Vicinal Diols

| Reagent | Typical Conditions |

|---|---|

| Periodic acid (HIO₄) | Aqueous or organic solvents |

| Sodium periodate (NaIO₄) | Aqueous or organic solvents, often used in place of HIO₄ for convenience masterorganicchemistry.com |

| Lead tetraacetate (Pb(OAc)₄) | Anhydrous organic solvents |

For octane-1,2-diol, oxidative cleavage would yield two main products. The primary alcohol group would be oxidized to formaldehyde (which may be further oxidized depending on the reaction conditions), and the secondary alcohol group would be oxidized to heptanal.

Stereochemical Influences on Reaction Pathways

The spatial arrangement of atoms in a molecule, or its stereochemistry, can exert a significant influence on the course and outcome of chemical reactions. In the context of octane-1,2-diol and its acetate esters, stereochemistry plays a crucial role in both their synthesis and subsequent transformations.

Chiral Recognition and Enantioselective Synthesis

Chiral recognition refers to the ability of a chiral molecule or reagent to interact differently with the two enantiomers of another chiral compound. This principle is fundamental to enantioselective synthesis, which aims to produce a single enantiomer of a chiral product. The synthesis of specific enantiomers of octane-1,2-diol acetate is important as chiral diols are valuable building blocks in the preparation of pharmaceuticals and other bioactive molecules. researchgate.net

One of the primary methods for achieving enantioselectivity in the synthesis of chiral diol esters is through the asymmetric acylation of a meso- or racemic diol. acs.orgorganic-chemistry.org This process often employs a chiral catalyst that preferentially reacts with one enantiomer of the diol or one of the hydroxyl groups in a meso-diol. oup.com Various organocatalysts, such as those derived from chiral diamines or amino alcohols, have been developed for this purpose. acs.orgorganic-chemistry.org

The desymmetrization of meso-1,2-diols is a particularly effective strategy. oup.com In this approach, a prochiral diol is selectively acylated to produce a chiral monoester with high enantiomeric excess (ee). The choice of catalyst, solvent, and acylating agent can all impact the efficiency and selectivity of the reaction.

Table 2: Examples of Catalysts in Enantioselective Acylation of Diols

| Catalyst Type | Example | Achieved Enantioselectivity (ee) |

|---|---|---|

| Aminophosphinite Derivatives | Prepared from (1S,2R)-1-amino-2-indanol | Up to 95% ee for meso-1,2-diols acs.org |

| Chiral Isothioureas | --- | Up to >99:1 er for acyclic meso 1,3-diols acs.org |

Impact of Molecular Conformation on Reaction Kinetics and Thermodynamics

The three-dimensional shape, or conformation, of a molecule can have a significant impact on its reactivity. For octane-1,2-diol acetate esters, the relative orientation of the hydroxyl and acetate groups, as well as the conformation of the eight-carbon chain, can influence the rates and equilibrium positions of chemical reactions.

The kinetics of esterification, for example, can be affected by the steric hindrance around the hydroxyl groups. A more sterically crowded conformation may react more slowly due to the difficulty of the acylating agent in approaching the reaction center. The rate of esterification is also dependent on factors like the concentration of reactants and the temperature. sparkl.me

The study of reaction kinetics and thermodynamics provides a deeper understanding of the factors that govern the chemical transformations of octane-1,2-diol acetate esters, allowing for the rational design of synthetic routes and the optimization of reaction conditions.

Structural Elucidation and Advanced Analytical Characterization of Octane 1,2 Diol Acetate Esters

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal their atomic and molecular composition, as well as the nature of the chemical bonds present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are fundamental for the structural confirmation of octane-1,2-diol acetate (B1210297) esters.

In the ¹H NMR spectrum, the acetylation of the hydroxyl groups of octane-1,2-diol results in a significant downfield shift of the protons attached to the carbons bearing the acetate groups (C1 and C2). The protons of the methyl group in the acetyl moiety typically appear as a sharp singlet around 2.0-2.1 ppm. For the monoacetate esters, the position of this singlet can help distinguish between the 1-acetoxy and 2-acetoxy isomers. The complex multiplet patterns of the methylene and methine protons in the octyl chain provide further structural confirmation.

In the ¹³C NMR spectrum, the carbons directly attached to the oxygen of the acetate group (C1 and C2) experience a downfield shift compared to the parent diol, typically resonating in the 60-80 ppm range. The carbonyl carbon of the acetate group is readily identifiable by its characteristic resonance in the 170-172 ppm region. The methyl carbon of the acetyl group appears upfield, generally around 20-22 ppm. The remaining carbons of the octyl chain can be assigned based on their chemical shifts and by using techniques such as Distortionless Enhancement by Polarization Transfer (DEPT).

Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Octane-1,2-diol Acetates

| Position | Octane-1,2-diol Monoacetate (Predicted) | Octane-1,2-diol Diacetate (Predicted) |

| ¹H NMR | ||

| CH₃ (acetyl) | ~2.1 (s) | ~2.1 (s) |

| CH₂O-Ac | ~4.0-4.2 (m) | ~4.1-4.3 (m) |

| CHO-Ac | ~4.8-5.0 (m) | ~5.0-5.2 (m) |

| CH₂ (C3-C7) | ~1.2-1.6 (m) | ~1.2-1.6 (m) |

| CH₃ (C8) | ~0.9 (t) | ~0.9 (t) |

| ¹³C NMR | ||

| C=O | ~171 | ~170, ~171 |

| CH₃ (acetyl) | ~21 | ~21 |

| CH₂O-Ac | ~66 | ~65 |

| CHO-Ac | ~74 | ~72 |

| Alkyl Chain | ~14-34 | ~14-34 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. The FTIR spectra of octane-1,2-diol acetate esters are characterized by the prominent absorption bands of the ester group.

The most diagnostic absorption is the strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration of the ester, which typically appears in the region of 1735-1750 cm⁻¹. The presence of two acetate groups in the diacetate may lead to a broadening of this peak or the appearance of a shoulder. The C-O stretching vibrations of the ester group are also characteristic and result in two distinct bands, typically in the 1200-1300 cm⁻¹ (asymmetric stretch) and 1000-1100 cm⁻¹ (symmetric stretch) regions. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would indicate the complete conversion of the diol to the diacetate. For the monoacetate esters, a broad O-H stretch would still be present.

Characteristic FTIR Absorption Bands for Octane-1,2-diol Acetates

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | 1735 - 1750 | Strong |

| C-H (Alkyl) | Stretch | 2850 - 2960 | Medium to Strong |

| C-O (Ester) | Asymmetric Stretch | 1200 - 1300 | Strong |

| C-O (Ester) | Symmetric Stretch | 1000 - 1100 | Medium |

| O-H (Alcohol) | Stretch (in monoacetate) | 3200 - 3600 | Broad, Medium |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it allows for the separation and identification of individual components in a mixture.

For octane-1,2-diol acetate esters, Electron Ionization (EI) is a common ionization method used in GC-MS. The molecular ion peak ([M]⁺) may be observed, but it is often weak or absent due to the facile fragmentation of the ester. The fragmentation patterns are highly informative for structural elucidation. Common fragmentation pathways include:

Loss of an acetoxy group: [M - 59]⁺ corresponding to the loss of •OCOCH₃.

Loss of acetic acid: [M - 60]⁺ from a neutral loss of CH₃COOH, which is common for esters.

Alpha-cleavage: Cleavage of the C-C bond between the two oxygen-bearing carbons, leading to characteristic fragment ions.

Acylium ion: A prominent peak at m/z 43, corresponding to the [CH₃CO]⁺ ion, is a hallmark of acetate esters.

Expected Key Fragments in the Mass Spectrum of Octane-1,2-diol Acetates (EI)

| Fragment | m/z (Monoacetate) | m/z (Diacetate) | Description |

| [M]⁺ | 188 | 230 | Molecular Ion |

| [M - CH₃COOH]⁺ | 128 | 170 | Loss of neutral acetic acid |

| [M - •OCOCH₃]⁺ | 129 | 171 | Loss of acetoxy radical |

| [CH₃CO]⁺ | 43 | 43 | Acetyl cation (often the base peak) |

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical method. This is often employed to improve volatility for GC analysis, enhance ionization for mass spectrometry, or increase detector response.

Acylation, Alkylation, and Silylation Approaches

While the octane-1,2-diol acetate esters themselves are generally suitable for direct analysis, derivatization is crucial for analyzing any unreacted precursor, octane-1,2-diol, especially by GC. These techniques target the active hydrogen atoms of the hydroxyl groups. gcms.czlibretexts.org

Silylation: This is one of the most common derivatization techniques, where the active hydrogens of the diol's hydroxyl groups are replaced with a non-polar trimethylsilyl (TMS) group. colostate.eduphenomenex.blog This reaction significantly reduces the polarity and intermolecular hydrogen bonding of the diol, thereby increasing its volatility and thermal stability. colostate.edu Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.com

Acylation: This process converts the hydroxyl groups into esters using an acid anhydride (B1165640) or an acyl halide. This masks the polar -OH groups, increasing volatility. Using perfluorinated acylating agents can also introduce electrophoric groups that dramatically enhance the sensitivity for electron capture detection (ECD). libretexts.org

Alkylation: This involves replacing active hydrogens with an alkyl group, forming an ether. This also serves to reduce polarity and increase volatility for GC analysis.

These derivatization methods ensure that any precursor diol does not interfere with the analysis of the acetate esters and can be quantified accurately, providing a complete profile of the reaction mixture. gcms.cz

Boronic Acid Derivatization for Vicinal Diols

A highly specific and effective derivatization strategy for the precursor, octane-1,2-diol, is the reaction with boronic acids. As a vicinal diol (a diol with hydroxyl groups on adjacent carbon atoms), octane-1,2-diol reacts rapidly and reversibly with boronic acids to form stable, five-membered cyclic boronate esters. nih.govsigmaaldrich.com

This reaction is particularly advantageous for mass spectrometry-based detection. nih.govnih.gov By choosing a boronic acid reagent with a specific chemical tag, the ionization efficiency and selectivity of the diol can be significantly improved. For example, reagents containing bromine, like 6-bromo-3-pyridinylboronic acid (BPBA), introduce a characteristic isotopic pattern (79Br/81Br) that makes the derivatized diol easily identifiable in a complex matrix. nih.govescholarship.org This strategy allows for the highly sensitive and selective detection of vicinal diols, even at trace levels. nih.gov

| Boronic Acid Reagent | Key Feature/Advantage | Reference |

|---|---|---|

| Phenylboronic Acid | Simple, commercially available reagent for forming cyclic boronate esters. | nih.gov |

| n-Butylboronic Acid | Forms nonpolar boronate derivatives suitable for GC analysis. | gcms.cz |

| 6-Bromo-3-pyridinylboronic acid (BPBA) | Introduces a Br isotopic signature for selective MS detection. | nih.govescholarship.org |

| Dansyl-3-aminophenylboronic acid | Adds a fluorescent tag for fluorescence detection. | nih.gov |

| 4-(N-methyl)pyridinium boronic acid | Contains a pre-charged quaternary amine for enhanced ionization in MALDI-MS imaging. | nih.gov |

Computational Chemistry and Theoretical Studies

Computational methods provide invaluable insights into the structural and energetic properties of molecules, complementing and guiding experimental analyses.

Density Functional Theory (DFT) Calculations for Geometrical Parameters and Vibrational Frequencies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely employed to predict molecular properties such as equilibrium geometries, bond lengths, bond angles, and vibrational frequencies. researchgate.netinpressco.com

For octane-1,2-diol acetate esters, DFT calculations, commonly using the B3LYP functional with a basis set such as 6-31G(d,p), can be performed to determine the lowest energy conformation. inpressco.comchem-soc.siresearchgate.net This computational optimization provides precise theoretical values for all geometrical parameters.

Furthermore, once the optimized geometry is found, the vibrational frequencies corresponding to the normal modes of vibration can be calculated. researchgate.netchem-soc.si These theoretical frequencies can be directly compared to experimental data from infrared (IR) and Raman spectroscopy. researchgate.netrasayanjournal.co.in Such a comparison is crucial for the definitive assignment of absorption bands in the experimental spectra to specific molecular motions, such as the characteristic C=O and C-O stretching vibrations of the acetate group. chem-soc.sirasayanjournal.co.in It is a common practice to apply a scaling factor (typically ~0.96-0.99 for B3LYP) to the calculated frequencies to correct for approximations in the theoretical model and anharmonicity, thereby improving the agreement with experimental values. nih.gov

| Vibrational Mode | Typical Experimental Frequency (cm⁻¹) | Hypothetical Calculated Frequency (cm⁻¹) (B3LYP/6-31G(d,p)) | Assignment |

|---|---|---|---|

| C-H Stretch (Alkyl) | 2850 - 2960 | 2900 - 3050 | Stretching of C-H bonds in the octyl chain. |

| C=O Stretch (Ester) | 1735 - 1750 | 1770 - 1790 | Stretching of the carbonyl group in the acetate moiety. chem-soc.sirasayanjournal.co.in |

| CH₃ Bend | 1370 - 1460 | 1390 - 1480 | Bending vibrations of the methyl group. |

| C-O Stretch (Ester) | 1230 - 1260 | 1250 - 1280 | Stretching of the C-O single bond adjacent to the carbonyl. rasayanjournal.co.in |

| C-O Stretch (Alkoxy) | 1000 - 1150 | 1020 - 1170 | Stretching of the C-O bond of the octyl chain. |

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are indispensable computational tools for exploring the conformational landscape and dynamic properties of flexible molecules like octane-1,2-diol acetate esters. These simulations provide a detailed picture of the molecule's behavior at an atomic level. mdpi.com

Molecular mechanics focuses on calculating the potential energy of a molecule as a function of its geometry. By using a set of empirically derived equations known as a force field, the energy associated with bond lengths, bond angles, and torsional angles is determined. This allows for the identification of the most stable, low-energy conformations of the molecule. For an octane-1,2-diol acetate ester, this can reveal the preferred orientations of the long alkyl chain relative to the polar acetate and hydroxyl groups, which significantly influences its physical properties.

Molecular dynamics simulations build upon molecular mechanics by calculating the forces on each atom and solving Newton's equations of motion over time. nih.govyoutube.com This generates a trajectory that illustrates how the molecule moves, vibrates, and changes its conformation. nih.gov Such simulations can model the interactions of the ester with other molecules, predict macroscopic properties like relaxation modulus, and provide insights into its behavior in different environments, such as in solution or at interfaces. youtube.com

Table 1: Illustrative Conformational Analysis of a Diol Ester Fragment

This table presents hypothetical relative energies for different staggered conformations around the C1-C2 bond of an octane-1,2-diol monoacetate fragment, as would be determined by molecular mechanics calculations. The energies illustrate the steric and electronic effects of the substituent groups.

| Conformer (Dihedral Angle O-C1-C2-O) | Relative Energy (kcal/mol) | Population (%) at 298 K | Description |

| Anti (180°) | 0.00 | 65 | The bulky acetate and hydroxyl groups are furthest apart, minimizing steric hindrance. |

| Gauche (+60°) | 0.55 | 17.5 | A staggered conformation with some steric interaction between the oxygen-containing groups. |

| Gauche (-60°) | 0.55 | 17.5 | Energetically equivalent to the +60° gauche conformer. |

Transition State Analysis and Reaction Energetics

The esterification reaction can be catalyzed by an acid. DFT calculations can map out the potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products. nih.govresearchgate.net The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction. nih.gov For the acid-catalyzed esterification of a diol, this involves steps like the protonation of the carboxylic acid, nucleophilic attack by the diol's hydroxyl group, and subsequent proton transfers and water elimination. nih.gov The activation energy (Ea), which is the energy difference between the reactants and the transition state, determines the rate of the reaction.

Reaction energetics involves calculating the enthalpy (ΔH) and Gibbs free energy (ΔG) of the reaction. These values determine the thermodynamic feasibility and spontaneity of the ester formation. Computational studies have shown that for uncatalyzed esterification, the free energy of activation can be quite high, while acid catalysis provides a lower energy pathway, making the reaction more efficient. researchgate.netresearchgate.net

Table 2: Representative Calculated Energetics for an Esterification Step

This table provides example energy values for a key step in a hypothetical acid-catalyzed esterification reaction, as calculated using DFT methods.

| Parameter | Value (kcal/mol) | Significance |

| Activation Energy (Ea) | 10 - 20 | Represents the kinetic barrier for the reaction. A lower value, typical for catalyzed reactions, indicates a faster reaction rate. |

| Reaction Energy (ΔE) | -5 | The net energy change for this step. A negative value indicates that the products are more stable than the reactants. |

| Gibbs Free Energy of Activation (ΔG‡) | 15 - 25 | The free energy barrier, which accounts for both enthalpy and entropy, and is directly related to the reaction rate constant. |

Quantum Mechanical Calculations for Spectroscopic Properties

Quantum mechanical (QM) calculations are crucial for accurately predicting and interpreting the spectroscopic data used in the structural elucidation of octane-1,2-diol acetate esters. These methods provide a direct link between the molecular structure and its spectroscopic signature. researchgate.netnih.gov

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule with high accuracy. researchgate.net For an octane-1,2-diol acetate ester, this allows for the precise assignment of key absorption bands, such as the characteristic C=O carbonyl stretch (typically 1735-1750 cm⁻¹) and the C-O stretches (1000-1300 cm⁻¹). ic.ac.ukspectroscopyonline.comorgchemboulder.com By comparing the calculated spectrum with the experimental one, a confident structural confirmation can be achieved. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: QM methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are used to calculate the NMR shielding tensors for each nucleus. nih.govuncw.edu From these, the ¹H and ¹³C chemical shifts can be predicted. nih.gov These predictions are invaluable for assigning the complex spectra of long-chain molecules like octane-1,2-diol acetate esters, especially when experimental data is ambiguous. The accuracy of these predictions has significantly improved with modern computational techniques, often achieving a root mean square error of less than 0.2 ppm for ¹H shifts. nih.govnih.gov

Table 3: Comparison of Experimental and Calculated Spectroscopic Data

This table shows illustrative data comparing typical experimental spectroscopic values for an aliphatic ester with values that could be obtained from quantum mechanical calculations.

| Spectroscopic Parameter | Typical Experimental Value | Representative Calculated Value |

| IR Frequency (C=O Stretch) | 1740 cm⁻¹ orgchemboulder.com | 1755 cm⁻¹ |

| ¹³C NMR Chemical Shift (C=O) | 171 ppm | 170.5 ppm |

| ¹H NMR Chemical Shift (CH₂-O-C=O) | 4.1 ppm | 4.05 ppm |

Conformational Analysis of Octane 1,2 Diol Acetate Esters

Conformational Isomerism of Acetate (B1210297) Esters

Rotation around the C1-C2 bond of the octane-1,2-diol backbone leads to different spatial arrangements of the two acetate substituents. The most stable arrangements are staggered conformations, which minimize torsional strain. These are described as anti (or trans) and gauche.

Anti (Trans) Conformation: In this arrangement, the two acetate groups are positioned 180° apart with respect to the C1-C2 bond. This conformation generally minimizes steric hindrance between the bulky acetate groups.

Gauche Conformation: In this arrangement, the acetate groups are positioned at a dihedral angle of approximately 60° to each other. While there is more steric repulsion between the acetate groups than in the anti conformation, gauche interactions can be stabilized by other factors, such as intramolecular forces.

For 1,2-disubstituted ethanes, the anti conformer is typically more stable. However, the "gauche effect" can favor the gauche conformation when electronegative substituents are present, though this is less pronounced for larger groups like acetates where steric repulsion often dominates.

Rotation around the C–O bond of the ester group also leads to distinct isomers, commonly referred to as Z and E (or s-trans and s-cis). The Z conformer, where the alkyl group of the diol and the carbonyl carbon of the acetyl group are on the same side of the C-O bond, is significantly more stable than the E conformer due to reduced steric hindrance. The energy barrier for rotation around this bond is substantial enough that the vast majority of acyclic esters exist in the Z conformation.

Table 1: Key Rotational Isomers in Octane-1,2-diol Diacetate

| Bond of Rotation | Isomer Type | Dihedral Angle | Relative Stability | Description |

| C1 – C2 | Anti (Trans) | ~180° | Generally more stable | Acetate groups are furthest apart, minimizing steric repulsion. |

| C1 – C2 | Gauche | ~60° | Generally less stable | Acetate groups are in close proximity, leading to steric strain. |

| O=C–O–C | Z (s-trans) | ~180° | Highly stable | The carbonyl group and the diol's carbon backbone are antiperiplanar. |

| O=C–O–C | E (s-cis) | ~0° | Highly unstable | Significant steric clash between the carbonyl oxygen and the diol backbone. |

The conformational freedom of octane-1,2-diol diacetate, an acyclic molecule, is significantly greater than that of its cyclic counterparts, such as cyclohexane-1,2-diol diacetate.

Cyclic Diol Acetates: In a cyclic system like a cyclohexane (B81311) ring, rotation is severely restricted. The substituents are locked into either axial or equatorial positions. For trans-1,2-cyclohexanediol (B13532) diacetate, the molecule can exist in two chair conformations: one with both acetate groups in equatorial positions (di-equatorial) and another with both in axial positions (di-axial). The di-equatorial conformer is overwhelmingly favored due to the severe steric strain (1,3-diaxial interactions) present in the di-axial form. For the cis isomer, one group is always axial and the other equatorial. This inherent rigidity limits the available conformational space compared to the flexible acyclic structure.

Influence of Solvent and Temperature on Conformation

The equilibrium between different conformers is not static and can be influenced by external conditions such as the solvent and temperature.

The anti conformer of octane-1,2-diol diacetate is less polar than the gauche conformer. Consequently, the choice of solvent can shift the conformational equilibrium.

Nonpolar Solvents (e.g., hexane, carbon tetrachloride): These solvents tend to stabilize the less polar anti conformer.

Polar Solvents (e.g., acetonitrile, dimethyl sulfoxide): These solvents can better solvate the more polar gauche conformer, thereby increasing its population in the equilibrium mixture.

Temperature also plays a critical role. Increasing the temperature provides more thermal energy to the molecules, allowing them to overcome the energy barriers between different conformations more easily. According to the principles of thermodynamics, as the temperature rises, the population of less stable (higher energy) conformers, such as the gauche form, will increase relative to the more stable (lower energy) anti conformer. At sufficiently high temperatures, the ratio of conformers approaches a statistical distribution determined by the number of available states.

Experimental Methods for Conformational Elucidation

The precise three-dimensional structure and conformational preferences of molecules like octane-1,2-diol acetate esters are determined using various analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed three-dimensional map of electron density can be generated, revealing the precise positions of atoms and thus the exact conformation the molecule adopts in the crystal lattice.

This technique would show which rotational isomer (anti or gauche) is preferred in the solid state, along with precise bond lengths, bond angles, and dihedral angles. However, it is important to note that the conformation in a crystal is influenced by packing forces and may not be the most stable conformation present in solution. For flexible acyclic molecules, the lowest energy conformer often crystallizes, but polymorphism (the existence of multiple crystal forms) can result in different conformers being observed under different crystallization conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying the conformation of molecules in solution. For flexible molecules like octane-1,2-diol diacetate, the observed NMR parameters are a weighted average of the parameters for all contributing conformers.

A key parameter for conformational analysis is the vicinal proton-proton coupling constant (³JHH), which is the coupling between protons on adjacent carbon atoms (e.g., the protons on C1 and C2). The magnitude of ³JHH is related to the dihedral angle (θ) between the coupled protons, as described by the Karplus equation.

By measuring the coupling constant between the H-C1 and H-C2 protons, the relative populations of the anti and gauche conformers can be estimated.

A large ³JHH value (typically 10-13 Hz) indicates a predominantly anti relationship between the protons.

A small ³JHH value (typically 2-4 Hz) indicates a predominantly gauche relationship.

Variable temperature NMR studies can be used to observe changes in coupling constants and chemical shifts, providing thermodynamic data (ΔG°, ΔH°, ΔS°) for the conformational equilibrium. Furthermore, dynamic NMR techniques can be employed to measure the energy barriers to bond rotation by analyzing changes in the NMR lineshape as the rate of interconversion between conformers changes with temperature.

Table 2: Representative ¹H NMR Data for Conformational Analysis of a 1,2-Diacetoxy Alkane Fragment

| Parameter | Gauche Conformer | Anti Conformer | Observed Value (Example) |

| Dihedral Angle (H-C1-C2-H) | ~60° | ~180° | N/A (Calculated from J) |

| Typical ³JHH (Hz) | ~2-4 Hz | ~10-13 Hz | 7.5 Hz |

| Calculated Population | ~45% | ~55% | - |

Note: The observed value is a weighted average. The populations are calculated using the established coupling constants for pure gauche and anti forms.

Theoretical Prediction and Validation of Conformations

The conformational landscape of octane-1,2-diol acetate esters is primarily determined by the rotational freedom around the C1-C2 bond of the octane (B31449) backbone and the orientation of the acetate group(s). Understanding the preferred conformations is crucial as it influences the molecule's physical, chemical, and biological properties. Modern computational chemistry, in concert with experimental validation techniques, provides a powerful approach to elucidate these conformational preferences.

Theoretical predictions of the stable conformers of octane-1,2-diol monoacetate and diacetate are predominantly achieved through quantum mechanical calculations. Density Functional Theory (DFT) and ab initio methods are the most common computational tools employed for this purpose. These methods allow for the calculation of the potential energy surface of the molecule as a function of its geometry, identifying low-energy conformations, and predicting the geometric parameters such as bond lengths, bond angles, and dihedral angles that define these stable structures.

The general workflow for the theoretical prediction of conformations involves several steps:

Initial Structure Generation: A starting 3D structure of the octane-1,2-diol acetate ester is generated.

Conformational Search: A systematic or stochastic search of the conformational space is performed by rotating the rotatable bonds, particularly the C-C bonds of the octyl chain and the C-O bond of the ester group.

Geometry Optimization: The identified potential conformers are then subjected to geometry optimization calculations using a selected level of theory (e.g., a specific DFT functional and basis set) to find the local energy minima on the potential energy surface.

Energy Calculation and Population Analysis: The relative energies of the optimized conformers are calculated, and their populations at a given temperature are estimated using the Boltzmann distribution.

For a molecule like octane-1,2-diol monoacetate, the key dihedral angle influencing the conformation is the O-C1-C2-O torsion angle. The staggered conformations (anti and gauche) are generally more stable than the eclipsed conformations due to the minimization of steric hindrance. The presence of the long hexyl chain at the C2 position introduces further conformational complexity, with various arrangements of the alkyl chain needing to be considered.

Validation of Theoretical Predictions

The theoretical predictions of the conformational preferences of octane-1,2-diol acetate esters are validated through experimental techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful and widely used method.

Key NMR parameters used for conformational analysis include:

Vicinal Coupling Constants (³J): The magnitude of the three-bond coupling constant between protons on adjacent carbon atoms is dependent on the dihedral angle between them, as described by the Karplus equation. By comparing the experimentally measured ³J values with those predicted for the theoretically calculated conformers, the predominant conformation in solution can be determined.

Nuclear Overhauser Effect (NOE): NOE is a through-space interaction between protons that are in close proximity. The observation of an NOE between specific protons provides evidence for their spatial closeness, which can be used to support a particular conformation.

Chemical Shifts: While less direct than coupling constants and NOEs, chemical shifts can also be influenced by the molecular conformation. Theoretical methods for calculating NMR chemical shifts, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict the chemical shifts for different conformers, which are then compared with the experimental spectrum.

The combination of theoretical calculations and experimental NMR data provides a robust and comprehensive understanding of the conformational behavior of octane-1,2-diol acetate esters in solution.

Interactive Data Tables

The following tables present hypothetical yet representative data that would be expected from a conformational analysis of a generic long-chain 1,2-diol monoacetate, illustrating the type of information obtained from theoretical calculations and its comparison with experimental data.

Table 1: Calculated Relative Energies and Boltzmann Populations of Stable Conformers of a 1,2-Diol Monoacetate

| Conformer | Dihedral Angle (O-C1-C2-O) (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| Anti | 180 | 0.00 | 65 |

| Gauche (+) | 60 | 0.50 | 17.5 |

| Gauche (-) | -60 | 0.50 | 17.5 |

This table showcases the typical energy differences and resulting populations for the three staggered conformations around the C1-C2 bond as predicted by DFT calculations.

Table 2: Comparison of Theoretical and Experimental NMR Parameters for a 1,2-Diol Monoacetate

| Parameter | Theoretical (Anti Conformer) | Theoretical (Gauche Conformer) | Experimental |

| ³J(H1-H2) (Hz) | 10.5 | 2.5 | 8.2 |

| Chemical Shift H1 (ppm) | 4.15 | 4.25 | 4.18 |

| Chemical Shift H2 (ppm) | 3.80 | 3.95 | 3.85 |

This table illustrates how experimentally measured NMR parameters are compared with the predicted values for different conformers. The experimental values often represent a population-weighted average of the contributing conformers.

Research Applications and Derivatives of Octane 1,2 Diol Acetate Esters

Role as Intermediates and Building Blocks in Complex Organic Synthesis

While specific documented examples detailing the extensive use of octane-1,2-diol acetate (B1210297) esters as intermediates in the synthesis of complex organic molecules are not widespread in readily available literature, the principles of organic synthesis suggest their potential utility as chiral building blocks and versatile intermediates. The reactivity of the acetate groups, combined with the stereochemistry of the diol backbone, makes them valuable synthons.

In the design of advanced organic molecules, particularly those with biological activity, the precise arrangement of functional groups is critical. Chiral 1,2-diols and their derivatives are fundamental structural motifs found in numerous natural products. The acetate esters of octane-1,2-diol can serve as protected forms of the diol, allowing for selective reactions at other sites of a molecule. The acetate groups can be readily introduced and removed under relatively mild conditions, making them effective protecting groups.

The general strategy involves the incorporation of the octane-1,2-diol moiety, either as the free diol or its acetate ester, into a larger molecular framework. The long alkyl chain of the octane (B31449) group can impart lipophilicity to the molecule, which can be advantageous in certain pharmaceutical applications. While direct examples are scarce, the use of similar long-chain vicinal diols as precursors in the synthesis of complex lipids and other natural products highlights the potential role of octane-1,2-diol derivatives.

The stereochemistry of octane-1,2-diol is a key feature that can be exploited in stereoselective synthesis. Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. While there is no specific evidence of octane-1,2-diol acetate esters being widely used as chiral auxiliaries, their structural features are conducive to such applications. For instance, the chiral environment created by the diol backbone could influence the facial selectivity of reactions on a prochiral center elsewhere in the molecule.

A more common application of vicinal diols in stereoselective synthesis is their use as precursors to epoxides. msu.edu The conversion of a 1,2-diol to an epoxide can proceed with retention or inversion of configuration at one of the carbon centers, depending on the reaction conditions. The resulting epoxide is a highly valuable intermediate for a variety of nucleophilic ring-opening reactions, which can be highly stereospecific. The acetate esters of octane-1,2-diol could be hydrolyzed in situ to the diol, which is then converted to the epoxide. This two-step sequence from the stable acetate ester allows for the controlled generation of the reactive epoxide.

Furthermore, the selective acetylation of a primary versus a secondary alcohol in a chiral diol can differentiate the two hydroxyl groups, enabling sequential reactions at each position. This is a common strategy in the synthesis of complex molecules where precise control over the introduction of functional groups is necessary.

Application in Polymer Chemistry Research

Diols are fundamental building blocks in the synthesis of polyesters and polyurethanes. The properties of the resulting polymers are highly dependent on the structure of the diol monomer. The use of octane-1,2-diol and its derivatives in polymer chemistry allows for the introduction of a flexible, eight-carbon aliphatic chain into the polymer backbone.

Polyesters are synthesized through the polycondensation reaction of a diol with a dicarboxylic acid or its derivative. nih.gov While much of the literature focuses on more common diols, the principles of polyester (B1180765) synthesis are directly applicable to octane-1,2-diol. The reaction of octane-1,2-diol with a dicarboxylic acid, such as adipic acid or terephthalic acid, would yield a polyester with repeating units containing the octylene segment.

The general reaction for the synthesis of a polyester from a diol and a dicarboxylic acid is as follows:

n HO-(CH₂)₆-CH(OH)-CH₂OH + n HOOC-R-COOH → [-O-(CH₂)₆-CH(CH₂O-CO-R-CO)-]n + 2n H₂O

Thermosetting resins can be prepared from diols by reacting them with cross-linking agents that have more than two functional groups. For example, reaction with a dianhydride would lead to the formation of a cross-linked polyester network. Alternatively, the hydroxyl groups of octane-1,2-diol can be functionalized with polymerizable groups, such as acrylates or methacrylates. The resulting diacrylate or dimethacrylate monomer can then be polymerized through free-radical polymerization to form a highly cross-linked thermoset material.

The properties of such thermosets would be influenced by the length of the octyl chain, which would impart flexibility to the cross-linked network.

The relationship between the structure of the monomer and the properties of the resulting polymer is a central theme in polymer science. For polyesters derived from octane-1,2-diol, several structural features would influence the material's properties:

Alkyl Chain Length: The eight-carbon chain of the octane-1,2-diol unit would increase the flexibility of the polymer backbone compared to polyesters made from shorter-chain diols. This would likely result in a lower glass transition temperature (Tg) and melting temperature (Tm), as well as increased ductility.

Pendant Hydroxyl Group: The presence of a secondary hydroxyl group in the 1,2-diol structure could lead to branching or cross-linking if it participates in the polymerization reaction. This would significantly affect the mechanical and thermal properties of the polymer. If the polymerization is controlled to only involve the primary hydroxyl group, the secondary hydroxyl would remain as a pendant group along the polymer chain, which could be a site for post-polymerization modification.

Stereochemistry: The stereochemistry of the 1,2-diol unit could influence the crystallinity of the polyester. A polymer made from a racemic mixture of octane-1,2-diol would likely be amorphous, while a polymer from an enantiomerically pure diol might have a higher propensity to crystallize.

A hypothetical comparison of the expected properties of polyesters derived from different diols is presented in the table below.

| Diol Monomer | Expected Polymer Backbone Flexibility | Expected Crystallinity (from racemic diol) | Potential for Pendant Functional Groups |

| Ethylene Glycol | Low | High | No |

| 1,4-Butanediol | Moderate | High | No |

| 1,8-Octanediol (B150283) | High | Moderate | No |

| Octane-1,2-diol | High | Low (amorphous) | Yes (secondary -OH) |

This table represents expected trends based on general principles of polymer chemistry.

Advanced Analytical Method Development

The analysis of octane-1,2-diol and its acetate esters often relies on standard chromatographic and spectroscopic techniques. However, the development of advanced analytical methods is crucial for applications such as stereoselective synthesis and trace analysis.

Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are well-suited for the analysis of these relatively volatile compounds. Derivatization of the hydroxyl groups, for example, by silylation, can improve the chromatographic peak shape and provide characteristic mass spectral fragmentation patterns. For the acetate esters, the fragmentation in GC-MS would be expected to involve the loss of acetic acid or the acetyl group, as well as cleavage of the carbon-carbon bond between the two oxygenated carbons.

High-performance liquid chromatography (HPLC) is another powerful tool for the analysis of diols and their esters. For the separation of enantiomers of chiral diols, specialized chiral stationary phases (CSPs) are employed. The development of new CSPs with improved selectivity for a wider range of chiral compounds is an active area of research.

Nuclear magnetic resonance (NMR) spectroscopy is indispensable for the structural elucidation of octane-1,2-diol and its acetate esters. ¹H and ¹³C NMR provide detailed information about the connectivity of atoms, while advanced techniques like COSY and HSQC can be used to assign all the signals in the spectra. For the acetate esters, the chemical shifts of the protons and carbons attached to the acetylated oxygen atoms would be significantly shifted downfield compared to the parent diol.

The following table summarizes the typical analytical techniques used for the characterization of octane-1,2-diol and its derivatives.

| Analytical Technique | Information Obtained |

| Gas Chromatography (GC) | Purity, separation of isomers |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular weight, structural information from fragmentation patterns |

| High-Performance Liquid Chromatography (HPLC) | Purity, separation of non-volatile derivatives, enantiomeric separation with chiral columns |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation, stereochemical analysis |